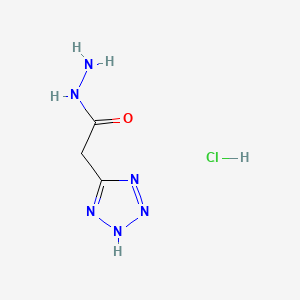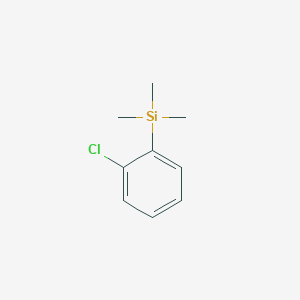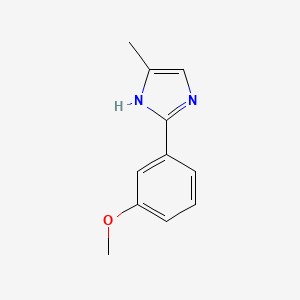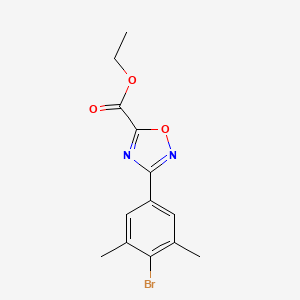
Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-bromo-3,5-dimethylbenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using hydrazine hydrate to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used for these reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. Additionally, the bromo and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chloro-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(4-fluoro-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(4-methyl-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the bromo group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the oxadiazole ring and the bromo-dimethylphenyl group provides unique chemical properties that can be exploited in different research and industrial applications.
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-4-18-13(17)12-15-11(16-19-12)9-5-7(2)10(14)8(3)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
ALXGVAZHSIBQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C(=C2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


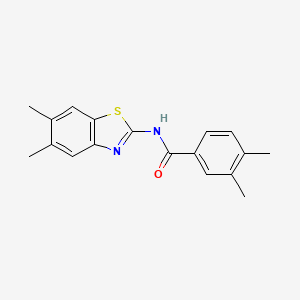

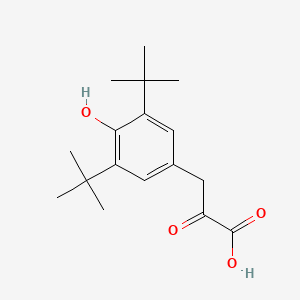
![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
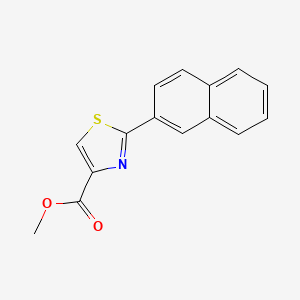


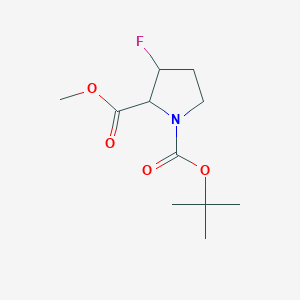
![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
